molecular formula C19H17BrN2O2 B385340 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide CAS No. 622812-91-3

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide

Cat. No. B385340
CAS RN: 622812-91-3
M. Wt: 385.3g/mol
InChI Key: ZBRKJNZJUWJQFD-UHFFFAOYSA-N
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Description

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA damage repair, and their inhibition has been shown to sensitize cancer cells to DNA-damaging agents. BMN-673 has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical and clinical trials.

Mechanism of Action

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide is a potent and selective inhibitor of PARP enzymes. PARP enzymes play a crucial role in DNA damage repair, and their inhibition has been shown to sensitize cancer cells to DNA-damaging agents. By inhibiting PARP enzymes, 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide prevents the repair of DNA damage and leads to the accumulation of DNA damage in cancer cells, ultimately leading to cell death.
Biochemical and Physiological Effects:
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide has been shown to have potent anticancer activity in preclinical studies. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide has been well-tolerated in clinical trials, with manageable side effects.

Advantages and Limitations for Lab Experiments

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for studying the role of PARP enzymes in DNA damage repair. However, its high potency and selectivity may also limit its use in certain experiments, where broader inhibition of PARP enzymes may be desired.

Future Directions

There are several potential future directions for the development of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide and other PARP inhibitors. One potential direction is the combination of PARP inhibitors with other DNA-damaging agents, such as radiation and chemotherapy, to enhance their efficacy. Another potential direction is the development of PARP inhibitors with broader inhibition of PARP enzymes, to enhance their activity against certain cancer types. Finally, the development of PARP inhibitors for use in combination with immunotherapy may also be an exciting future direction.

Synthesis Methods

The synthesis of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 6-bromo-2-methoxynaphthalene, which is then reacted with 4-methyl-2-pyridinecarboxaldehyde to form the key intermediate. The intermediate is then reacted with N-(2-aminoethyl)morpholine to form the final product, 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide.

Scientific Research Applications

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies, where it has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide has also been shown to be effective against a wide range of cancer types, including breast, ovarian, and prostate cancer.

properties

IUPAC Name

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c1-12-7-8-21-18(9-12)22-19(23)11-16-15-5-4-14(20)10-13(15)3-6-17(16)24-2/h3-10H,11H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRKJNZJUWJQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC2=C(C=CC3=C2C=CC(=C3)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide

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